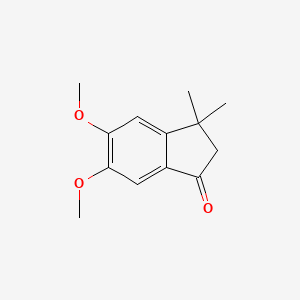
5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Übersicht
Beschreibung
5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stability and Dimerization Inhibition
5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has been investigated for its stability and resistance to dimerization. Unlike other inden-2-ones, compounds with methoxyl substituents, such as 5,6-dimethoxy-1,3-diphenylinde-2-one, show increased stability and do not dimerize at room temperature, showcasing their unique chemical stability and potential for applications where resistance to polymerization is desired Bradshaw et al., 1991.
Antioxidant and Antihyperglycemic Agents
The compound has been utilized in the synthesis of coumarin derivatives with notable biological activities. Specifically, derivatives synthesized using this compound have shown promising in vitro antioxidant activities and in vivo antihyperglycemic effects, indicating potential for the development of new therapeutic agents Kenchappa et al., 2017.
Photophysical Properties
The compound is involved in photochemical electron-transfer reactions, indicating its potential for applications in photophysical studies and materials science. The ability of derivatives of this compound to undergo specific reactions upon photoexcitation can be harnessed in designing novel photoresponsive materials Mattes & Farid, 1986.
Crystal Structure and Characterization
Studies have also focused on the crystal structure and characterization of compounds derived from or related to this compound, providing insights into their molecular architecture and the potential for applications in crystal engineering and material science Aloui et al., 2005.
Synthesis of Bioactive Compounds
The chemical structure of this compound serves as a key intermediate in the synthesis of various bioactive molecules, demonstrating its utility in medicinal chemistry and drug design. Research has explored its use in generating compounds with potential antioxidant, antihyperglycemic, and various therapeutic activities Kenchappa et al., 2017.
Biochemische Analyse
Biochemical Properties
5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in Michael addition reactions with nucleophiles such as piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole . These interactions suggest that this compound can form stable compounds with diverse nucleophiles, indicating its versatility in biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can inhibit viral infections, such as bovine viral diarrhea virus . This indicates that the compound may have antiviral properties, which could be beneficial in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to participate in Michael addition reactions suggests that it can form covalent bonds with nucleophiles, thereby modifying the activity of target enzymes and proteins . This mechanism of action highlights the compound’s potential as a biochemical tool for studying enzyme functions and interactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses might be more beneficial. For example, derivatives of this compound have shown cytotoxic effects against certain cancer cell lines, indicating its potential as an antineoplastic agent . It is crucial to determine the optimal dosage to minimize toxicity and maximize therapeutic benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. The compound’s participation in Michael addition reactions suggests that it can be metabolized through conjugation with nucleophiles, leading to the formation of stable adducts . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.
Eigenschaften
IUPAC Name |
5,6-dimethoxy-3,3-dimethyl-2H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(2)7-10(14)8-5-11(15-3)12(16-4)6-9(8)13/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEDLQFODOWDRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC(=C(C=C21)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194308 | |
| Record name | z1-Indanone, 5,6-dimethoxy-3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4136-26-9 | |
| Record name | z1-Indanone, 5,6-dimethoxy-3,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004136269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | z1-Indanone, 5,6-dimethoxy-3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


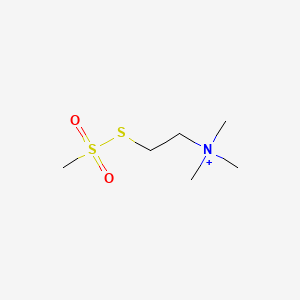
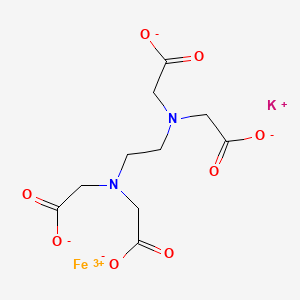
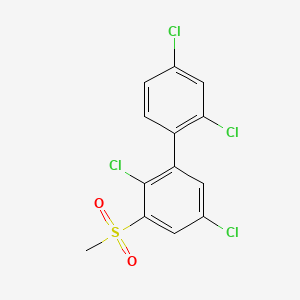
![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B1595281.png)
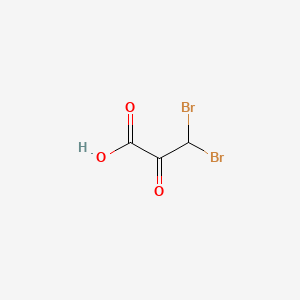
![4,9-dihydro-3H-Pyrido[3,4-b]indole](/img/structure/B1595284.png)


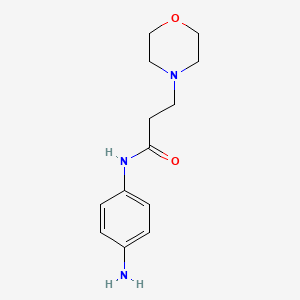
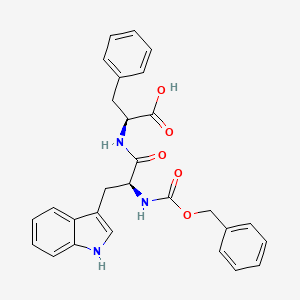
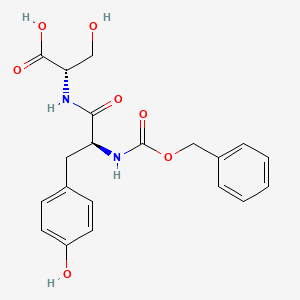
![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B1595290.png)
![N-[(Benzyloxy)carbonyl]tyrosylvaline](/img/structure/B1595291.png)

